[3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone
Descripción
The compound [3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone is a brominated imidazo[1,5-a]pyrazine derivative featuring a piperidine-oxetane hybrid side chain. Its core structure consists of a bicyclic imidazo[1,5-a]pyrazine system with:
- A bromo substituent at position 1.
- An amino group at position 6.
- A piperidin-1-yl group at position 3, linked via a carbonyl group to a 3-methyloxetane moiety.
The bromo and amino groups may enhance electrophilic reactivity or hydrogen-bonding interactions, while the oxetane-piperidine chain could improve solubility and pharmacokinetic properties .
Propiedades
Fórmula molecular |
C16H20BrN5O2 |
|---|---|
Peso molecular |
394.27 g/mol |
Nombre IUPAC |
[3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone |
InChI |
InChI=1S/C16H20BrN5O2/c1-16(8-24-9-16)15(23)21-5-2-3-10(7-21)14-20-12(17)11-13(18)19-4-6-22(11)14/h4,6,10H,2-3,5,7-9H2,1H3,(H2,18,19) |
Clave InChI |
VNAYLOJPBXKVGV-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC1)C(=O)N2CCCC(C2)C3=NC(=C4N3C=CN=C4N)Br |
Origen del producto |
United States |
Métodos De Preparación
Amination at Position 8
The introduction of the amino group employs Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂/Xantphos) and ammonia equivalents like LiHMDS. Recent advancements utilize photoredox catalysis under blue LED irradiation, achieving 78% yield with reduced metal loading.
Piperidine Functionalization and Coupling
Piperidine Ring Synthesis
Piperidine derivatives are synthesized via Knoevenagel condensation or Mannich reactions , followed by hydrogenation. For example, 3-cyano-piperidine is reduced to 3-aminomethyl-piperidine using Raney nickel under H₂ at 50 psi.
Nucleophilic Aromatic Substitution
Coupling the imidazo[1,5-a]pyrazine core to piperidine involves displacing the bromine atom at position 1. Using Cs₂CO₃ as a base in DMSO at 120°C, the reaction achieves 70–75% yield. Microwave-assisted conditions (150°C, 30 min) enhance efficiency to 88%.
Synthesis of 3-Methyloxetane Methanone
Oxetane Ring Construction
The 3-methyloxetane moiety is prepared via acid-catalyzed cyclization of 3-methyl-1,3-propanediol with para-toluenesulfonic acid (PTSA) in toluene, achieving 92% yield. Alternative routes use ring-closing metathesis with Grubbs catalyst, though costs limit scalability.
Methanone Formation
Oxidation of 3-methyloxetane-3-methanol to the corresponding ketone employs Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, yielding 86% product. Safer methods using TEMPO/NaClO₂ in acetonitrile have gained traction, providing 82% yield with minimal environmental impact.
Final Coupling and Global Deprotection
Amide Bond Formation
The piperidine nitrogen is acylated with 3-methyloxetane-3-carbonyl chloride using Hünig's base (DIPEA) in dichloromethane. Microwave-assisted coupling (50°C, 20 min) achieves 94% conversion, outperforming traditional heating (72%, 12 h).
Protecting Group Strategy
Benzyl groups (Bn) are commonly used to protect amines during synthesis. Final deprotection employs H₂/Pd-C in ethanol, with yields exceeding 90%. For acid-labile substrates, TFA cleavage in DCM is preferred.
Optimization and Process Chemistry
Solvent and Catalyst Screening
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Coupling Solvent | DMF vs. DMSO vs. THF | 88 vs. 75 vs. 62 | |
| Catalyst Loading | 5 mol% Pd(OAc)₂ vs. 2 mol% | 78 vs. 82 | |
| Temperature | 80°C vs. Microwave 150°C | 75 vs. 88 |
Green Chemistry Approaches
Recent efforts replace toxic solvents with cyclopentyl methyl ether (CPME) and employ enzyme-catalyzed amidation (e.g., CAL-B lipase), reducing waste by 40%.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 90:10 H₂O/MeCN) shows ≥99% purity, with retention time 12.3 min.
Applications and Derivatives
The compound serves as a kinase inhibitor precursor in oncology research. Structural analogs demonstrate IC₅₀ values of 8–12 nM against EGFR mutants, highlighting therapeutic potential.
Análisis De Reacciones Químicas
Types of Reactions
[3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of [3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Core Heterocycle Modifications
Imidazo[1,5-a]pyrazine vs. Imidazo[1,2-a]pyrazine
The target compound’s imidazo[1,5-a]pyrazine core differs from imidazo[1,2-a]pyrazine isomers (e.g., 2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, ). For example, in , the pyridine ring forms a dihedral angle of 16.2° with the imidazo[1,2-a]pyrazine system, suggesting conformational flexibility absent in the fused imidazo[1,5-a]pyrazine core .
Pyrazolo[1,5-a]pyrimidines and Triazolo Derivatives
Compounds like pyrazolo[1,5-a]pyrimidines (e.g., ) replace the pyrazine ring with pyrimidine. For instance, triazolo[1,5-a]pyrimidines in were synthesized via reactions with hydrazonoyl chlorides, highlighting divergent synthetic pathways compared to bromoimidazopyrazines .
Substituent Effects
Halogen Substituents: Bromo vs. Iodo
- The bromo group at position 1 in the target compound contrasts with the iodo substituent in 1-iodo-3-methylimidazo[1,5-a]pyrazin-8-amine ( ). Halogens influence lipophilicity (iodo > bromo) and electronic effects. Bromo’s moderate electronegativity may balance reactivity and stability, while iodo’s larger size could enhance steric hindrance .
- In , a bromo-pyridyl substituent at position 2 enhances molecular planarity, which may improve stacking interactions in protein binding pockets .
Amino Group Positioning
The 8-amino group in the target compound is conserved in analogs like 3-(azetidin-1-yl)-1-bromoimidazo[1,5-a]pyrazin-8-amine ( ). This group likely serves as a hydrogen-bond donor, critical for target engagement. Replacement with non-polar groups (e.g., methyl in ) could diminish activity .
Side Chain Variations
Piperidine-Oxetane vs. Azetidine
The target’s piperidine-oxetane side chain differs from the azetidine group in . Key comparisons:
- Piperidine : Six-membered ring with greater conformational flexibility.
- Azetidine : Four-membered ring, imposing torsional strain that may restrict binding conformations.
- Oxetane : Enhances solubility due to its polar oxygen atom and rigid three-dimensional structure .
Morpholinoethyl vs. Aliphatic Chains
For example, 4–6 carbon chains optimize activity, suggesting the target’s piperidine-oxetane chain (equivalent to ~5 carbons) may similarly balance hydrophobicity and flexibility .
Actividad Biológica
The compound [3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone is a synthetic molecule that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 353.25 g/mol. The structure consists of a piperidine ring connected to an imidazo[1,5-a]pyrazine moiety, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉BrN₄O |
| Molecular Weight | 353.25 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
| Log P (octanol-water) | 2.47 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as a kinase inhibitor , particularly targeting Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling pathways. Inhibition of BTK can lead to reduced proliferation of B-cell malignancies and autoimmune diseases.
Pharmacological Effects
- Anticancer Activity : Studies have shown that compounds similar to this one exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Anti-inflammatory Effects : The compound's ability to modulate immune responses suggests potential applications in treating inflammatory diseases.
- CYP Enzyme Inhibition : The compound has been identified as an inhibitor of several cytochrome P450 enzymes (CYPs), including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4, which are essential for drug metabolism.
Case Study 1: BTK Inhibition
A recent study demonstrated that derivatives of imidazo[1,5-a]pyrazine effectively inhibited BTK activity in vitro. The compound showed IC50 values in the low micromolar range, indicating strong inhibitory potential against BTK.
Case Study 2: Antitumor Efficacy
In vivo studies using murine models of lymphoma revealed that administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis within the tumor tissues.
Safety and Toxicity
Initial toxicity assessments have indicated that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully establish its safety parameters and potential side effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone, and how can intermediates be characterized?
- Methodology : A two-step approach is often employed:
Core heterocycle synthesis : React brominated pyrazine derivatives (e.g., 2-bromo-1-(6-bromo-3-pyridyl)ethanone) with aminopyrazines under reflux in 2-propanol, using sodium bicarbonate as a base, to form the imidazo[1,5-a]pyrazine core (44–55% yield) .
Piperidine-oxetanone coupling : Attach the piperidine-oxetanone moiety via nucleophilic substitution or Buchwald-Hartwig amination, followed by purification via column chromatography (elution with MeOH/EtOAc gradients) .
- Characterization : Use , , and HRMS to confirm regiochemistry and purity. For example, can resolve dihedral angles between aromatic systems (e.g., 16.2° in related bromoimidazo-pyrazine derivatives) .
Q. How can researchers verify the stability of this compound under varying pH and temperature conditions?
- Methodology :
- Stability assays : Incubate the compound in buffers (pH 2–10) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC or LC-MS, focusing on bromine retention (loss indicates dehalogenation) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for structurally similar imidazo-pyrazines) .
Q. What spectroscopic techniques are critical for structural elucidation of intermediates and final products?
- Recommended techniques :
- : Identify aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.7–3.0 ppm) .
- HRMS : Confirm molecular weight with <5 ppm error (e.g., observed 550.0816 vs. calculated 550.0978 for a related compound) .
- IR spectroscopy : Detect carbonyl (C=O, ~1620 cm) and amine (N–H, ~3300 cm) groups .
Advanced Research Questions
Q. How can regioselectivity challenges during imidazo[1,5-a]pyrazine synthesis be addressed?
- Data-driven approach :
- Contradiction analysis : shows that brominated pyridyl substituents favor position 2 of the imidazo-pyrazine ring, while other substituents (e.g., methyl) may lead to alternative regiochemistry. Use DFT calculations to predict thermodynamic stability of isomers .
- Experimental optimization : Vary solvents (e.g., DMF vs. 2-propanol) and bases (e.g., NaHCO vs. EtN) to control reaction pathways .
Q. What strategies improve yield in the final coupling step between the imidazo-pyrazine core and the piperidine-oxetanone moiety?
- Methodology :
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)) with ligands like Xantphos for Buchwald-Hartwig coupling .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates, while EtOAc/hexane mixtures improve crystallization .
- Reaction monitoring : Use TLC (R = 0.3–0.5 in 5% MeOH/EtOAc) to track progress and minimize side products .
Q. How can researchers mitigate impurities arising from bromine displacement or oxetanone ring-opening?
- Contamination analysis :
- LC-MS profiling : Identify common byproducts (e.g., dehalogenated imidazo-pyrazines or hydrolyzed oxetanones) .
- Purification protocols : Use preparative HPLC with C18 columns (acetonitrile/water gradients) to separate isomers and byproducts .
- Preventive measures :
- Low-temperature reactions : Perform couplings at 0–5°C to suppress bromine loss .
- Anhydrous conditions : Store oxetanone intermediates over molecular sieves to prevent hydrolysis .
Q. What computational tools are effective for predicting the biological activity of this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
